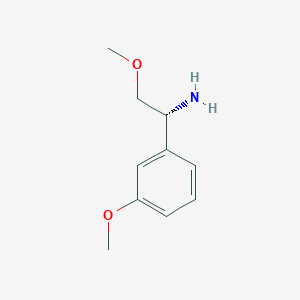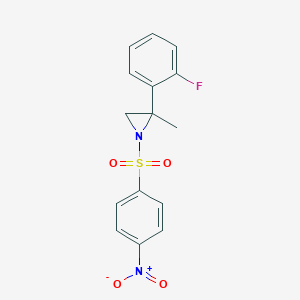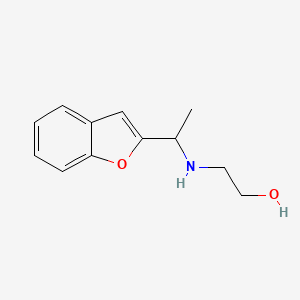
2-((1-(Benzofuran-2-yl)ethyl)amino)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(Benzofuran-2-yl)ethyl)amino)ethan-1-ol is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered attention due to its unique structure and potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Benzofuran-2-yl)ethyl)amino)ethan-1-ol typically involves the reaction of benzofuran derivatives with ethylamine under specific conditions. One common method includes the use of (E)-1-(benzofuran-2-yl)ethan-1-one O-methyl oxime and iodobenzene via a palladium-catalyzed dearomative arylation/oxidation reaction . This method provides a reliable approach for synthesizing a wide range of benzofuran compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as proton quantum tunneling, which reduces side reactions and increases yield, making it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-(Benzofuran-2-yl)ethyl)amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents such as halogens. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of benzofuran-2-yl ketones, while reduction may result in benzofuran-2-yl alcohols. Substitution reactions may produce various substituted benzofuran derivatives with different functional groups.
Applications De Recherche Scientifique
2-((1-(Benzofuran-2-yl)ethyl)amino)ethan-1-ol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-((1-(Benzofuran-2-yl)ethyl)amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-((1-(Benzofuran-2-yl)ethyl)amino)ethan-1-ol include other benzofuran derivatives such as:
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which includes an ethylamine group attached to the benzofuran ring. This structural feature contributes to its distinct biological activities and potential therapeutic applications. Additionally, the compound’s ability to undergo various chemical reactions and form diverse products makes it a valuable building block in chemical synthesis .
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
2-[1-(1-benzofuran-2-yl)ethylamino]ethanol |
InChI |
InChI=1S/C12H15NO2/c1-9(13-6-7-14)12-8-10-4-2-3-5-11(10)15-12/h2-5,8-9,13-14H,6-7H2,1H3 |
Clé InChI |
MAGPSBATBYNNTI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=CC=CC=C2O1)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






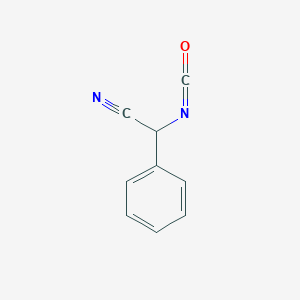
![6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13657789.png)
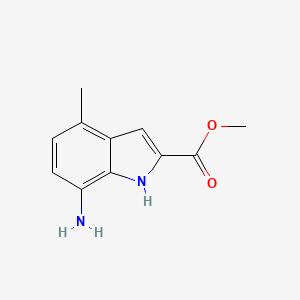


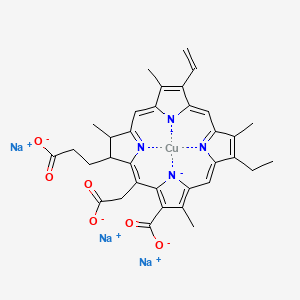
![tert-Butyl 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13657811.png)
